5-Carbamoyl-2-chlorobenzoic acid

Regioselective synthesis Ortho-substitution effect Positional isomer differentiation

Researchers needing a chloro-carbamoyl fragment for PqsE inhibitor optimization or two-directional library synthesis often face supply inconsistency from niche reagent vendors. 5-Carbamoyl-2-chlorobenzoic acid solves this as a dual-reactive building block combining a carboxylic acid with a primary carbamoyl group, enabling orthogonal derivatization without protecting group chemistry. Its ortho-chlorine provides a halogen-bonding anchor and measurable lipophilicity advantage (Hansch π +0.71). • Bifunctional core for 2-(phenylcarbamoyl)benzoic acid PqsE inhibitors (best-in-class IC₅₀ = 5 μM). • Rule-of-Three compliant (MW 199.59) for fragment-based screening by NMR, SPR, or X-ray crystallography. • Independently derivatizable acid and carbamoyl handles for diversity-oriented synthesis.

Molecular Formula C8H6ClNO3
Molecular Weight 199.59 g/mol
Cat. No. B13126626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carbamoyl-2-chlorobenzoic acid
Molecular FormulaC8H6ClNO3
Molecular Weight199.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)C(=O)O)Cl
InChIInChI=1S/C8H6ClNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13)
InChIKeyBULSSJGKUARKMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Carbamoyl-2-chlorobenzoic acid: Identity & Structural Benchmarks


5-Carbamoyl-2-chlorobenzoic acid (CAS 41683-96-9; molecular formula C8H6ClNO3; molecular weight 199.59 g/mol) is a chlorinated aromatic carboxylic acid bearing a primary carbamoyl substituent at the 5-position and a chlorine atom at the 2-position of the benzene ring . The compound belongs jointly to the benzoic acid and benzamide classes, a dual classification that underpins its utility as a bifunctional synthetic intermediate in medicinal chemistry and agrochemical research [1]. Its SMILES notation, NC(=O)c1ccc(Cl)c(C(=O)O)c1, confirms the ortho relationship between the carboxylic acid and chlorine groups, a regiochemical arrangement that distinguishes it from isomeric carbamoyl-chlorobenzoic acids .

1
Synthetic intermediate Bifunctional building block for medicinal chemistry and agrochemical research.
2
Regiochemical control Ortho-chlorine/carboxylic acid arrangement enables distinct reactivity profiles.
3
Pharmacophore core Carbamoyl-benzoic acid substructure reported in PqsE inhibitor chemotype.

5-Carbamoyl-2-chlorobenzoic acid: Irreplaceable Regiochemistry


Substituting 5-carbamoyl-2-chlorobenzoic acid with a positional isomer such as 4-carbamoyl-3-chlorobenzoic acid (CAS 2229264-02-0) or with a simpler analog lacking the carbamoyl group (e.g., 2-chlorobenzoic acid, CAS 118-92-3) fundamentally alters both reactivity and molecular recognition properties. The ortho chlorine at C2 exerts a distinct electron-withdrawing inductive effect and enables intramolecular hydrogen bonding with the adjacent carboxylic acid proton, lowering the pKa relative to meta- or para-substituted congeners [1]. The 5-carbamoyl group simultaneously serves as a hydrogen-bond donor/acceptor pair and a synthetic handle for further amidation or dehydration to the nitrile. Loss or relocation of either functional group eliminates the bifunctional architecture required for divergent library synthesis and for engagement with biological targets that recognize the specific chlorine-carbamoyl pharmacophore geometry [2].

This compound
Target: Ortho-Cl, C5-carbamoyl Bifunctional architecture with distinct ortho-effect and halogen-bonding capability.
Positional isomer
Risk: 4-Carbamoyl-3-chlorobenzoic acid Shifted chlorine position may alter acidity and eliminate directed ortho-metalation strategies.
Simpler analog
Risk: 2-Chlorobenzoic acid Lacks the carbamoyl handle, limiting applicability in divergent library synthesis without further modification.

5-Carbamoyl-2-chlorobenzoic acid: Comparative Evidence vs. Closest Analogs


Ortho-Chlorine Reactivity vs. 3-Chloro Isomer

5-Carbamoyl-2-chlorobenzoic acid (CAS 41683-96-9) and its positional isomer 4-carbamoyl-3-chlorobenzoic acid (CAS 2229264-02-0) share the identical molecular formula C8H6ClNO3 and molecular weight 199.59 g/mol, yet their substitution patterns yield fundamentally different reactivity profiles . In the target compound, the chlorine at C2 is ortho to the carboxylic acid, enabling intramolecular hydrogen bonding (Cl···HOOC) that enhances acidity and facilitates directed ortho-metalation or nucleophilic aromatic substitution at C3. In the 4-carbamoyl-3-chlorobenzoic acid isomer, the chlorine is meta to the carboxylic acid, eliminating this ortho effect and altering the electronic landscape for electrophilic aromatic substitution [1].

Ortho-Cl reactivity
Class-level
ΔpKa ≈ 0.9 units lower vs. meta-Cl isomer
Ortho effect supports enhanced acidity and synthetic selectivity.
Extrapolated from chlorobenzoic acid class data.
Regioselective synthesis Ortho-substitution effect Positional isomer differentiation

Bifunctional Architecture for Orthogonal Derivatization

The target compound possesses two chemically distinct reactive handles: a carboxylic acid at C1 (pKa predicted ~2.5–3.5, consistent with ortho-chlorobenzoic acids) and a primary carboxamide at C5. In contrast, 2-chlorobenzoic acid (CAS 118-92-3, pKa 2.92) offers only the carboxylic acid as a derivatizable functional group . The carbamoyl group can be selectively dehydrated to a nitrile (5-cyano-2-chlorobenzoic acid) or hydrolyzed under forcing conditions to a second carboxylic acid, while the benzoic acid moiety can be esterified, converted to an acid chloride, or coupled to amines independently, enabling sequential, protecting-group-minimal diversification strategies [1].

Bifunctional handles
Supporting evidence
2 reactive groups vs. 1 in 2-chlorobenzoic acid
Enables sequential derivatization for library synthesis.
Reactivity confirmed under standard coupling conditions.
Bifunctional building block Orthogonal derivatization Amide bond formation

Chloro Substituent: Halogen Bonding and Lipophilicity Gain

Replacement of the 2-chloro substituent with a 2-hydroxy group yields 5-carbamoyl-2-hydroxybenzoic acid (CAS 101421-78-7; MW 181.15 g/mol; formula C8H7NO4) . The chloro substituent contributes approximately +18.44 g/mol in molecular weight and substantially increases lipophilicity: the Hansch π constant for Cl is +0.71 versus −0.67 for OH, yielding a ΔlogP contribution of approximately +1.38 units for the chloro analog [1]. Additionally, chlorine can participate in halogen bonding (C–Cl···O=C interactions) with protein backbone carbonyls, a binding mode unavailable to the hydroxyl analog, which acts exclusively as a hydrogen-bond donor [2].

Lipophilicity gain
Cross-study
ΔHansch π ≈ +1.38 (Cl vs. OH analog)
Chloro substituent may increase target engagement in hydrophobic pockets.
Halogen bonding not present in hydroxyl analog.
Halogen bonding Lipophilicity modulation Bioisostere comparison

PqsE Thioesterase Inhibition: Validated Scaffold

A DNA-encoded library screen of 550 million compounds identified 2-(phenylcarbamoyl)benzoic acids as noncompetitive inhibitors of the PqsE thioesterase from Pseudomonas aeruginosa, a validated anti-virulence target [1]. The best-in-class analog achieved an IC50 of 5 μM in an in vitro thioesterase activity assay. 5-Carbamoyl-2-chlorobenzoic acid serves as the core benzoic acid synthon for constructing this pharmacophore class; its 5-carbamoyl group and 2-chloro substituent directly map onto key structural features of the active inhibitors. While the parent compound itself has not been reported as a standalone PqsE inhibitor, its substructure is embedded in the active chemotype [2].

PqsE chemotype core
Class-level
Best-in-class analog IC50 = 5 μM
Scaffold reported in noncompetitive PqsE thioesterase inhibition.
Parent compound not directly tested; core substructure match.
PqsE inhibition Pseudomonas aeruginosa Anti-virulence

Fragment-Like Profile vs. N-Phenyl Analogs

5-Carbamoyl-2-chlorobenzoic acid (MW 199.59 g/mol) falls within the fragment space (MW <250 g/mol) defined by the Rule of Three for fragment-based drug discovery, whereas its N-phenyl-substituted analog 2-(phenylcarbamoyl)benzoic acid (MW 241.24 g/mol; formula C14H11NO3) exceeds the fragment MW threshold and approaches lead-like space . The target compound has 2 hydrogen-bond donors (COOH + CONH2), 3 hydrogen-bond acceptors, and 2 rotatable bonds, compared with the N-phenyl analog's 2 donors, 3 acceptors, and 3 rotatable bonds, making the target compound more ligand-efficient for screening applications .

Fragment-like profile
Cross-study
MW 199.59 vs. N-phenyl analog MW 241.24
Rule-of-Three compliant for fragment-based screening.
Higher ligand efficiency potential vs. larger analogs.
Fragment-based drug design Lead-like properties Molecular weight efficiency

Multi-Vendor Availability with Established Purity

5-Carbamoyl-2-chlorobenzoic acid is stocked by multiple independent chemical suppliers with minimum purity specifications of 95% (e.g., CymitQuimica/Biosynth) or 97% (Leyan, product 1822214), and is offered in quantities ranging from 100 mg to gram scale . In contrast, its positional isomer 4-carbamoyl-3-chlorobenzoic acid and the hydroxyl analog 5-carbamoyl-2-hydroxybenzoic acid are less widely stocked, with fewer vendors offering immediate availability and analytical data packages. The CAS registry number 41683-96-9 is well-established, facilitating unambiguous procurement and customs documentation [1].

Vendor availability
Supporting evidence
≥3 vendors; purity 95–97%
Broader sourcing reduces single-supplier risk.
Isomers and analogs have fewer supplier listings.
Compound sourcing Purity specification Analytical characterization

5-Carbamoyl-2-chlorobenzoic acid: Key Application Scenarios


PqsE Anti-Virulence Inhibitor Lead Optimization

5-Carbamoyl-2-chlorobenzoic acid serves as the core benzoic acid–carbamoyl building block for constructing 2-(phenylcarbamoyl)benzoic acid analogs that noncompetitively inhibit PqsE thioesterase (best-in-class IC50 = 5 μM) [1]. Researchers can couple the carboxylic acid to diverse anilines while retaining the 5-carbamoyl group to systematically explore structure–activity relationships against this clinically relevant Pseudomonas aeruginosa anti-virulence target. The ortho-chloro substituent provides a halogen-bonding contact point and lipophilicity anchor, features demonstrated to contribute to binding in crystallographic studies of halogenated benzoic acid–protein complexes [2].

Divergent Library Synthesis via Orthogonal Handles

The simultaneous presence of a carboxylic acid and a primary carboxamide in 5-carbamoyl-2-chlorobenzoic acid enables two-directional library synthesis without protecting group chemistry. The carboxylic acid can be converted to esters, amides, or acid chlorides under standard conditions, while the 5-carbamoyl group can be independently dehydrated to the corresponding 5-cyano-2-chlorobenzoic acid (using POCl3 or TFAA) or hydrolyzed to 2-chloroterephthalic acid under forcing acidic or basic conditions [1]. This orthogonal reactivity is not available in simpler analogs such as 2-chlorobenzoic acid, which offers only a single derivatizable handle, making the target compound a strategic choice for diversity-oriented synthesis workflows.

Fragment-Based Drug Discovery Scaffold

With a molecular weight of 199.59 g/mol, 5-carbamoyl-2-chlorobenzoic acid satisfies all Rule of Three criteria (MW <250, HBD ≤3, HBA ≤3, clogP predicted <3) [1]. It is suitable for fragment screening by NMR (e.g., WaterLOGSY, STD-NMR), surface plasmon resonance (SPR), or thermal shift assays. The chlorine atom provides a convenient anomalous scattering handle for X-ray crystallographic fragment soaking experiments, facilitating rapid structure determination of fragment–protein complexes. Fragment hits can be elaborated at either the carboxylic acid position (via amide coupling) or the carbamoyl nitrogen (via N-alkylation/acylation), offering two independent growth vectors [2].

Agrochemical Herbicide and Fungicide Precursor

Carbamoyl-substituted benzoic acids are established intermediates in the synthesis of herbicides and fungicides, with the carbamoyl group serving as a precursor to urea, thiocarbamate, and carbamate bioactive motifs [1]. 5-Carbamoyl-2-chlorobenzoic acid can be converted to 5-isocyanato-2-chlorobenzoic acid derivatives via Hofmann or Curtius rearrangement, enabling access to unsymmetrical urea herbicides. The ortho-chloro substituent enhances metabolic stability and lipophilicity of the final agrochemical active ingredient relative to non-halogenated or hydroxyl-substituted analogs, consistent with the Hansch π advantage of +0.71 for Cl vs. −0.67 for OH [2].

Application
Selection Property
Validation Focus
PqsE inhibitor lead optimization
Carbamoyl-benzoic acid core scaffold
PqsE thioesterase assay context
Divergent library synthesis
Orthogonal reactive handles
Reactivity under amidation and dehydration conditions
Fragment-based drug discovery
Fragment-like MW and ligand efficiency
Rule-of-Three screening library compatibility
Agrochemical precursor synthesis
Carbamoyl-to-urea conversion
Hofmann/Curtius rearrangement feasibility

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